2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a chemical compound belonging to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This compound is characterized by a piperidine ring substituted with a 3-cyclopropyl-1,2,4-oxadiazol-5-yl group. It has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties. The molecular formula for this compound is C₁₀H₁₆ClN₃O, with a molecular weight of approximately 229.71 g/mol.
The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves a multi-step process. One common method includes the cyclization of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature. This reaction leads to the formation of the oxadiazole ring followed by its incorporation into the piperidine structure .
The synthetic pathway can be outlined as follows:
The structure of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride features:
The molecular weight is approximately 229.71 g/mol, and its chemical structure can be represented as follows:
The compound's structural formula indicates the presence of functional groups that may contribute to its reactivity and interaction with biological targets.
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions:
Common reagents and reaction conditions used in these transformations include:
These reactions allow for the exploration of new derivatives with potentially enhanced biological activity or altered properties .
The mechanism of action for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets within biological systems. It has been noted that this compound acts as a functionally selective partial agonist at the M1 muscarinic receptor. This interaction may lead to modulation of various physiological processes, making it a candidate for therapeutic applications in areas such as neuropharmacology and cancer treatment .
The melting point and boiling point data are not widely documented but are crucial for understanding its stability and handling during synthesis and application.
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has several applications in scientific research:
This compound's unique structural features combined with its biological activity make it an attractive target for further research and development in various scientific fields.
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its therapeutic potential was recognized [3] [4]. The 1960s marked a pivotal turning point with the introduction of Oxolamine (Perebron®), a cough suppressant that became the first clinically approved drug featuring this scaffold. This breakthrough validated the 1,2,4-oxadiazole nucleus as a viable pharmacophore and stimulated systematic exploration of its medicinal potential [1] [4]. Subsequent decades witnessed incremental progress, but the last 20 years have seen an exponential surge in research interest, driven by advances in synthetic methodology and mechanistic understanding. The discovery of naturally occurring 1,2,4-oxadiazoles, such as the cytotoxic indole alkaloids Phidianidine A and B (isolated from the sea slug Phidiana militaris in 2011) and the neuroactive quisqualic acid from Quisqualis indica seeds, further highlighted the scaffold's biological relevance and evolutionary optimization for target engagement [4] [6].
Table 1: Milestones in 1,2,4-Oxadiazole Derivative Development
Time Period | Key Development | Representative Compound(s) | Therapeutic Area |
---|---|---|---|
1884 | First synthesis by Tiemann & Krüger | N/A | N/A |
1960s | First approved drug (Oxolamine) | Oxolamine | Antitussive |
1970s-1990s | Exploration of diverse biological activities | Prenoxdiazine, Butalamine | Antitussive, Vasodilator |
2000s | Fluorinated derivatives & kinase inhibitors | Pleconaril (antiviral) | Antiviral |
2010s-Present | Multitarget agents & FDA approvals for complex diseases | Ataluren, Opicapone, Ozanimod | Neuromuscular, Neurodegenerative, Immunology |
The 21st century ushered in a "new era" for 1,2,4-oxadiazoles, characterized by their integration into multitarget directed ligands (MTDLs) for complex diseases like Alzheimer's disease (AD) [6] [8]. This period also saw significant clinical successes: Ataluren (Translarna®) for Duchenne muscular dystrophy (targeting nonsense mutations), Opicapone (Ongentys®) as a catechol-O-methyltransferase (COMT) inhibitor adjunct in Parkinson's disease, and Ozanimod (Zeposia®), a sphingosine-1-phosphate receptor modulator for multiple sclerosis and ulcerative colitis [7] [10]. Concurrently, synthetic strategies evolved from classical high-temperature cyclization (Tiemann's method) to room-temperature protocols using tetrabutylammonium fluoride (TBAF) or dimethyl sulfoxide (DMSO)/inorganic base systems. These advances enabled the incorporation of thermosensitive functional groups and streamlined the synthesis of complex derivatives like the trifluoromethylpyridine-conjugated oxadiazoles with potent antibacterial activity against Xanthomonas oryzae [9] [10]. The scaffold's versatility is now evidenced by its presence in compounds targeting over 15 therapeutic areas, spanning oncology, infectious diseases, neurology, and metabolic disorders [1] [6] [10].
The 1,2,4-oxadiazole ring has emerged as a cornerstone of rational medicinal chemistry due to its exceptional utility as a bioisostere for ester and amide functionalities. Bioisosterism—the strategic replacement of groups with others possessing similar physicochemical or biological properties—addresses critical limitations in drug discovery, including metabolic instability, patentability, and off-target effects [2] [5]. The 1,2,4-oxadiazole scaffold excels in this role due to its:
Table 2: Bioisosteric Applications of 1,2,4-Oxadiazole in Approved Drugs & Candidates
Replaced Group | 1,2,4-Oxadiazole-Containing Drug/Candidate | Key Advantages Achieved | Clinical Application |
---|---|---|---|
Ester | Azilsartan Medoxomil (Edarbi®) | Enhanced metabolic stability; Improved oral bioavailability and sustained angiotensin II blockade | Hypertension |
Amide | Naldemedine (Symproic®) | Reduced P-glycoprotein efflux; Improved CNS exclusion (minimizing central opioid side effects) | Opioid-induced constipation |
Amide | Amenamevir (ASP2151) | Increased metabolic stability and potency against herpesvirus helicase-primase complex | Herpesvirus infections |
Carboxylate | Opicapone (Ongentys®) | Improved membrane permeability and sustained COMT inhibition | Parkinson's disease (adjunct) |
The bioisosteric replacement strategy extends beyond simple esters and amides. The oxadiazole ring effectively mimics carboxylate anions in physiological pH environments (e.g., in Opicapone), enhancing cell permeability while maintaining the ability to form salt bridges with target proteins [10]. Furthermore, its capacity to serve as a rigid linker constraining rotatable bonds improves target binding affinity and selectivity. This property is exploited in the design of compounds like 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, where the oxadiazole acts as a conformationally restricted amide surrogate connecting the lipophilic cyclopropyl "cap" and the basic piperidine "anchor". This design likely optimizes interactions within a target binding pocket (e.g., an enzyme active site or receptor subpocket) while mitigating rapid clearance often associated with flexible aliphatic amides [2] [8] [10]. Recent research underscores its role in mitigating efflux pump recognition (e.g., in P-glycoprotein substrates) and enhancing intellectual property (IP) positions by creating novel chemical space distinct from prior amide/ester art—a critical consideration in lead optimization campaigns [5] [9]. The scaffold's versatility in addressing multiple lead optimization challenges simultaneously—stability, permeability, target affinity, and IP—cements its indispensable role in modern medicinal chemistry.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3